N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a 2-oxo chromene core and a 2,4-dimethylphenyl substituent at the carboxamide position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-8-15(12(2)9-11)19-17(20)14-10-13-5-3-4-6-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJSSWZCBJHMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 2-oxo-2H-chromene-3-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the compound might involve techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic strategies.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Chromene Core
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Difference : A bromine atom is introduced at position 6 of the chromene ring.
- The molecular weight increases to 372.21 g/mol (vs. 293.32 g/mol for the parent compound), which could affect pharmacokinetics .
N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Structural Difference : Methoxy groups replace methyl groups on the phenyl ring, and an additional methoxy group is added at position 6 of the chromene.
- Impact : Methoxy groups improve solubility in polar solvents due to their electron-donating properties. The predicted pKa of 10.73 suggests moderate basicity, which may influence ionization under physiological conditions .
Modifications on the Phenyl Ring
N-(3',4'-Dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (C27)
- Structural Difference : The oxo group shifts to position 4 of the chromene, and methyl groups are at positions 3' and 4' on the phenyl ring.
- Impact : The 4-oxo chromene system may adopt different tautomeric forms compared to 2-oxo derivatives, altering electronic distribution and stability. The shifted methyl groups could modify steric interactions in target binding .
N-(2-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Structural Difference : A single methoxy group replaces the methyl groups at the ortho position on the phenyl ring.
Physicochemical Properties
Biological Activity
N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of chromene derivatives, characterized by a chromene core with a carboxamide functional group. Its molecular formula is , and it features a 2,4-dimethylphenyl substituent that can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also modulate the activity of enzymes linked to cancer progression.
- Receptor Modulation : It interacts with specific cellular receptors, which can lead to altered signal transduction pathways. This modulation may have implications for conditions such as cancer and chronic inflammation.
- Genomic Interactions : The compound may bind to DNA or RNA, affecting gene expression and cellular functions, which can further contribute to its therapeutic effects.
Biological Activities
This compound exhibits several notable biological activities:
1. Anti-inflammatory Activity
Research indicates that this compound can significantly reduce markers of inflammation in vitro and in vivo. For instance, studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines in cell cultures .
2. Anticancer Properties
The compound has shown promise in various cancer models. In vitro studies have reported that it induces apoptosis in cancer cells through the activation of apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness varies depending on the microbial target and concentration used.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Inflammation : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Studies : In a series of experiments using various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .
- Antibacterial Efficacy : In vitro testing against Staphylococcus aureus indicated that the compound exhibits dose-dependent antibacterial activity, making it a candidate for further exploration as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model/Study Type | Key Findings |
|---|---|---|---|
| Anti-inflammatory | Enzyme inhibition | In vivo (mouse model) | Reduced TNF-alpha and IL-6 levels |
| Anticancer | Induction of apoptosis | In vitro (various cancer cell lines) | Decreased cell viability |
| Antimicrobial | Bacterial growth inhibition | In vitro (Staphylococcus aureus) | Dose-dependent antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
